

Application Note: Quantitative Analysis of Boeravinone O using LC-MS/MS

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Compound of Interest

Compound Name: Boeravinone O

Cat. No.: B570071

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Introduction

Boeravinone O is a rotenoid-type isoflavonoid that has been isolated from species such as *Mirabilis jalapa*. As a member of the boeravinone family, it is of significant interest for its potential pharmacological activities. Other boeravinones, such as B and G, have demonstrated roles in modulating signaling pathways related to inflammation and cellular stress.^{[1][2]} This application note provides a detailed protocol for the quantitative analysis of **Boeravinone O** in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of related isoflavonoids and rotenoids, offering a robust starting point for researchers.

Chemical Information

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Boeravinone O	C ₁₇ H ₁₂ O ₇	328.3	1449384-21-7

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of **Boeravinone O** from plant material (*Boerhavia diffusa*). It can be adapted for other biological matrices.

Materials:

- Air-dried and powdered plant material (e.g., roots of *Boerhavia diffusa*)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- 0.1% Formic acid in water
- Acetonitrile (LC-MS grade)
- Syringe filters (0.22 μm)

Procedure:

- Weigh 1 gram of the powdered plant material.
- Add 20 mL of methanol and sonicate for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process (steps 2-4) twice more with the remaining plant material.
- Pool the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in 1 mL of methanol:water (1:1, v/v).
- Filter the reconstituted sample through a 0.22 μm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry (MS) Conditions:

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	m/z 329.07 (M+H) ⁺
Product Ions (Q3)	To be determined experimentally. Based on rotenoid fragmentation, potential fragments could arise from losses of small molecules like CO, H ₂ O, and retro-Diels-Alder (rDA) reactions.
Collision Energy (CE)	To be optimized for each transition
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Gas Flow Rates	To be optimized based on instrument

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data and sample quantification results.

Table 1: Calibration Curve for **Boeravinone O**

Concentration (ng/mL)	Peak Area (Mean \pm SD, n=3)	% RSD
1		
5		
10		
50		
100		
500		
1000		

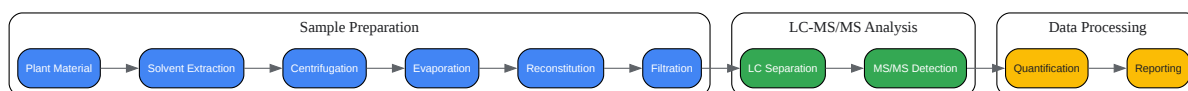
Table 2: Quantification of **Boeravinone O** in Samples

Sample ID	Peak Area (Mean \pm SD, n=3)	Calculated Concentration (ng/mL)	% Recovery (for spiked samples)
Blank			
Sample 1			
Sample 2			
Spiked Sample 1			

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of **Boeravinone O**.



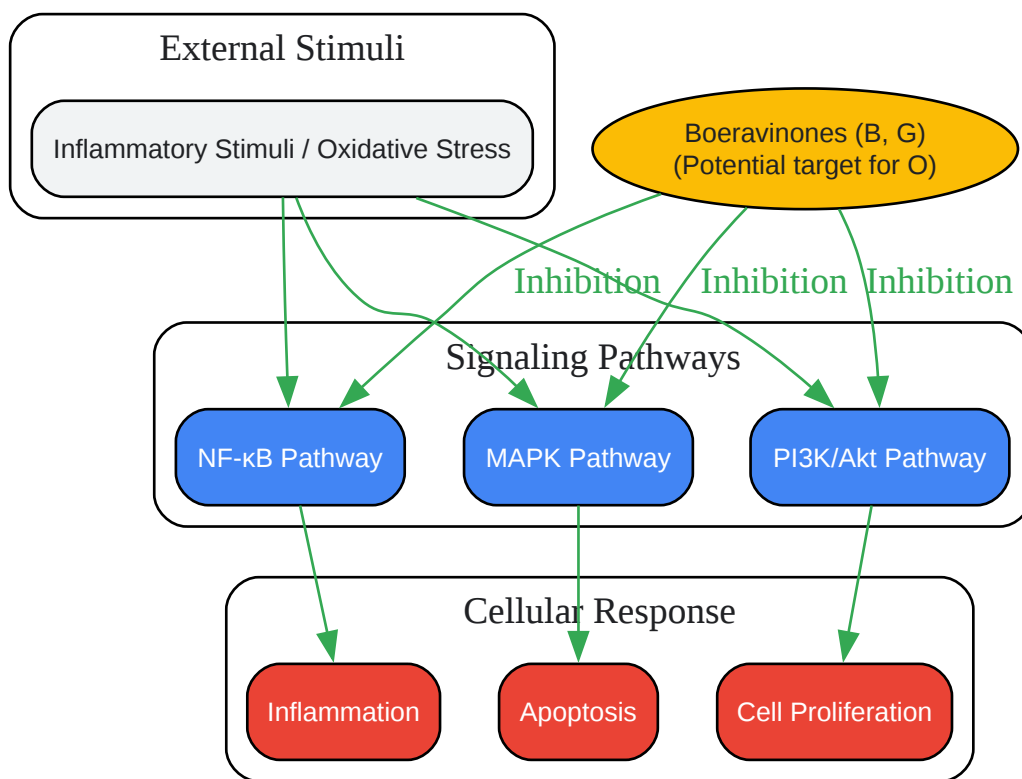
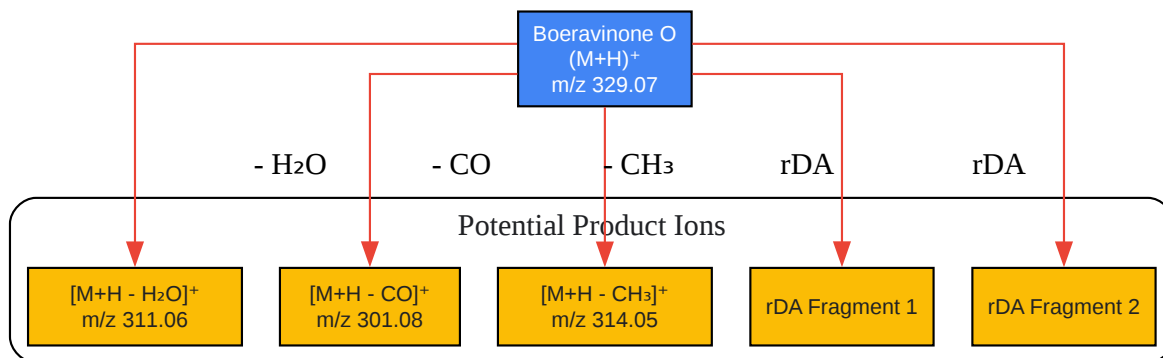
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Caption: Experimental workflow for **Boeravinone O** analysis.

Hypothetical Fragmentation of **Boeravinone O**

Disclaimer: The exact chemical structure of **Boeravinone O** is not readily available in public databases. The following fragmentation pathway is a hypothetical model based on the known fragmentation patterns of other rotenoids and isoflavonoids.

Rotenoids typically undergo retro-Diels-Alder (rDA) reactions in the C ring and losses of small neutral molecules. For **Boeravinone O** (M+H)⁺ at m/z 329.07, characteristic product ions could be proposed.



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References

- 1. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF- κ B, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
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